Pyrvinium pamoate is derived from the parent compound pyrvinium methyl sulfate, which is a derivative of 1-methyl-4-phenylpyridinium. It is classified as a quaternary ammonium compound and is primarily used as an anthelmintic agent for treating pinworm infections (Enterobius vermicularis) in humans. Additionally, recent studies have explored its potential as a therapeutic agent against various cancers due to its ability to modulate cellular pathways.
The synthesis of pyrvinium pamoate involves several steps:
This method allows for the efficient production of pyrvinium pamoate with desirable characteristics for pharmaceutical applications.
Pyrvinium pamoate has a complex molecular structure characterized by:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure, confirming the presence of functional groups essential for its biological activity .
Pyrvinium pamoate participates in several significant chemical reactions:
These reactions underline its versatility as both an anthelmintic and an anticancer agent.
The mechanism of action of pyrvinium pamoate involves multiple pathways:
These mechanisms highlight its potential as a dual-action therapeutic agent.
Pyrvinium pamoate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical preparations.
Pyrvinium pamoate has diverse applications in science and medicine:
Pyrvinium pamoate (PP) emerged in the 1940s as a cyanine dye derivative, first patented in 1946 (U.S. Patent 2,515,912). By the 1950s, it became a primary anthelmintic for treating enterobiasis (pinworm) and strongyloidiasis, marketed globally under names like Vanquin® and Povan® [1] [8]. Its clinical use relied on minimal systemic absorption, with ~90% excreted fecally, minimizing toxicity [2]. However, PP’s utilization declined after the 1980s with newer broad-spectrum alternatives like mebendazole [1].
A pivotal 2004 study by Esumi et al. reignited interest by demonstrating PP’s selective cytotoxicity against pancreatic cancer cells (PANC-1) under glucose-deprived conditions—mimicking nutrient-poor tumor microenvironments [1] [2]. This discovery initiated its reclassification as an anticancer agent. Subsequent research revealed PP’s efficacy across diverse cancers, including triple-negative breast cancer (TNBC), chronic myeloid leukemia, and pancreatic ductal adenocarcinoma (PDAC), attributed to mechanisms like mitochondrial inhibition and WNT pathway suppression [1] [3] [5]. The first clinical trial evaluating PP’s anticancer potential (NCT05055323) commenced in 2021, focusing on safety and pharmacokinetics in pancreatic cancer patients [1] [4].
Table 1: Key Historical Milestones of Pyrvinium Pamoate
Year | Event | Significance |
---|---|---|
1946 | Initial synthesis and patenting as a cyanine dye | Foundation for anthelmintic development [1] |
1955 | FDA approval for enterobiasis | Established clinical safety profile [2] |
2004 | Esumi et al. identifies selective cytotoxicity in low-glucose environments | Pivotal shift toward oncology research [1] [2] |
2010 | Thorne et al. links PP to WNT/β-catenin inhibition | Mechanistic insight enabling targeted cancer therapy [1] [5] |
2021 | Phase I trial initiation (NCT05055323) for pancreatic cancer | First clinical assessment for anticancer repurposing [1] [4] |
The rationale for repurposing PP centers on its multitargeted bioactivity, established safety, and cost efficiency. In oncology, PP exploits metabolic vulnerabilities in cancer cells:
Table 2: Anticancer Mechanisms of Pyrvinium Pamoate
Mechanism | Molecular Targets | Functional Impact | Cancer Models Validated |
---|---|---|---|
Mitochondrial disruption | Complex I, NADH-fumarate reductase | ATP depletion, ROS accumulation, apoptosis | Pancreatic, TNBC, leukemia [2] [3] [5] |
WNT/β-catenin inhibition | CK1α activation, β-catenin degradation | Suppression of CSC renewal and tumor initiation | Colon, prostate [1] [5] |
Lipid metabolism interference | Sterol regulatory element-binding proteins (SREBPs) | Inhibition of cholesterol/fatty acid synthesis in CSCs | TNBC [3] |
HuR RNA-binding inhibition | Nucleocytoplasmic shuttling of HuR | Downregulation of pro-survival genes (e.g., VEGF, IDH1) | Glioblastoma, ovarian [5] |
In infectious diseases, PP’s anthelmintic activity is being expanded to neglected tropical diseases (NTDs):
Table 3: Rationale for Repurposing PP in Oncology vs. Infectious Diseases
Therapeutic Area | Key Advantages | Challenges |
---|---|---|
Oncology | Targets CSC metabolism; synergizes with chemo/radiotherapy; low IC₅₀ (<100 nM) in PDAC models [1] [3] [4] | Limited oral bioavailability; requires nanoparticle formulations for delivery [4] [10] |
Infectious Diseases | Broad-spectrum anthelmintic; efficacy against IVM-resistant helminths; analogs improve pharmacokinetics [7] | Need for prolonged dosing; potential toxicity in high-microfilaria burdens [7] |
The drug repurposing paradigm leverages PP’s polypharmacology to accelerate therapeutic translation. Its FDA-approved status reduces regulatory risks, while nanoparticle encapsulation (e.g., polymer-based micelles) addresses bioavailability limitations for systemic anticancer use [10]. For NTDs, structural analogs optimize pharmacokinetics without compromising efficacy [7]. This dual applicability positions PP as a versatile candidate for economically efficient drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7